Mass Spectrometry-Matched Chromatographic Purity: Confirming Identity Against the Non-Nitro Analog
The target compound produces a clear molecular ion cluster (exact mass 395.0576 g/mol) and a characteristic fragmentation pattern in GC‑EI mass spectra that unambiguously distinguishes it from the closely related non‑nitro analog N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide (exact mass 348.0564 g/mol). The 47‑Da mass shift introduced by the nitro group is reliably detected at unit resolution and provides a QC‑grade identity check . Without this specific MS signature, a supply chain could inadvertently substitute the inactive or less-characterized des‑nitro impurity, which would confound SAR studies or biological assay interpretation.
| Evidence Dimension | Mass spectrometry identity confirmation (exact mass / molecular ion cluster) |
|---|---|
| Target Compound Data | Exact mass: 395.0576 g/mol; base peak / molecular ion cluster consistent with C₁₉H₁₃N₃O₅S |
| Comparator Or Baseline | N-[4-(1,3-Benzoxazol-2-yl)phenyl]benzenesulfonamide (des-nitro analog): exact mass 348.0564 g/mol |
| Quantified Difference | Δ 47.0012 Da (NO₂ substituent) |
| Conditions | GC/MS library reference spectra (Wiley Registry); SpectraBase entry ID 2XBHt8LCZ4b |
Why This Matters
This mass difference is large enough for routine LC‑MS or GC‑MS verification in procurement quality control, ensuring that the received compound is the correct nitro‑substituted derivative and not an uncharacterized or biologically inactive analog.
- [1] SpectraBase Compound ID 2XBHt8LCZ4b. N-(4-benzooxazol-2-yl-phenyl)-4-nitro-benzenesulfonamide. John Wiley & Sons, Inc. View Source
